N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a triazoloquinazoline core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and isopropoxypropyl groups may enhance its biological activity through various mechanisms.
Molecular Formula
- Molecular Formula : C₁₈H₂₃ClN₄O₂
- Molecular Weight : 366.85 g/mol
Structural Characteristics
- The compound contains a triazole ring fused with a quinazoline structure, which is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines by targeting specific proteins involved in cell proliferation and survival. The polo-like kinase 1 (Plk1) has been identified as a promising target due to its role in mitotic regulation and cancer progression. Inhibitors of Plk1 have shown potential in reducing tumor growth in preclinical models.
Inhibition of Plk1
A study explored the structure-activity relationship (SAR) of triazoloquinazolinone derivatives, revealing that modifications to the side chains can significantly affect their inhibitory potency against Plk1. The compound under discussion may share similar inhibitory properties due to its structural analogies.
In Vitro Studies
In vitro assays have demonstrated that triazoloquinazolinone derivatives can effectively inhibit cell proliferation in various cancer cell lines. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) for related compounds have been reported in the low micromolar range, indicating significant potency.
Compound | IC50 (μM) | Target |
---|---|---|
Triazoloquinazolinone A | 4.38 ± 0.41 | Plk1 PBD |
Triazoloquinazolinone B | >50 | Plk1 PBD |
Case Studies
Several studies highlight the potential of triazoloquinazolines in cancer therapy:
- Study on Anti-Cancer Activity : A recent study reported that a related triazoloquinazoline compound exhibited significant anti-cancer effects in vitro against breast and lung cancer cell lines, suggesting that modifications to the side chain can enhance selectivity and potency.
- Mechanistic Insights : Research focusing on the mechanism revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Properties
CAS No. |
902933-19-1 |
---|---|
Molecular Formula |
C26H30ClN5O3 |
Molecular Weight |
496.01 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C26H30ClN5O3/c1-18(2)35-17-5-16-31-25(34)21-6-3-4-7-22(21)32-23(29-30-26(31)32)12-13-24(33)28-15-14-19-8-10-20(27)11-9-19/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,28,33) |
SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.